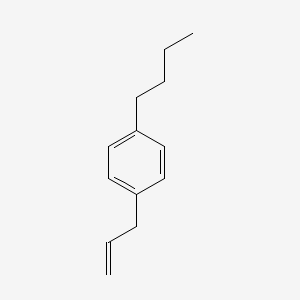

3-(4-n-Butylphenyl)-1-propene

説明

Historical Context and Evolution of Research on Aryl-Substituted Alkenes

The study of aryl-substituted alkenes, a class of organic compounds characterized by a phenyl group attached to an alkene chain, has a rich history intertwined with the development of fundamental organic reactions. Early research in this area was foundational to understanding the electronic interactions between aromatic systems and double bonds. The development of synthetic methodologies like the Wittig reaction and later, transition-metal-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions, revolutionized the synthesis of these compounds, allowing for greater control and diversity in the prepared structures. acs.org These advancements paved the way for the exploration of a wide array of aryl-substituted alkenes with varied substitution patterns on both the aromatic ring and the alkene chain.

Significance of the n-Butylphenyl Moiety in Organic Synthesis and Materials Science Precursors

The n-butylphenyl group is a common structural motif in organic chemistry. The n-butyl group, being an alkyl substituent, is known to be an electron-donating group through an inductive effect, which can influence the reactivity of the phenyl ring and any attached functional groups. niscpr.res.in In the context of materials science, the incorporation of such alkyl chains can impact the physical properties of molecules, such as their solubility in organic solvents and their liquid crystalline behavior. For instance, the related tert-butylphenyl group is known to provide significant steric hindrance, which can be exploited to control reaction selectivity or to enhance the stability of reactive intermediates. iucr.org While n-butyl is less sterically demanding than a tert-butyl group, its presence can still influence the packing of molecules in the solid state and their assembly in supramolecular structures.

Theoretical Interest in the Electronic and Structural Features of 3-(4-n-Butylphenyl)-1-propene

The electronic and structural properties of this compound can be inferred from its constituent parts. The molecule consists of a terminal alkene, which is a versatile functional group for a variety of addition and functionalization reactions. mdpi.com The phenyl ring is electronically enriched by the n-butyl group, which may affect the reactivity of the double bond. Theoretical calculations and spectroscopic analysis of similar compounds provide insights into these features.

Below is a table of predicted and known properties for this compound and a related compound.

| Property | This compound | 3-(4-tert-Butylphenyl)-1-propene |

| Molecular Formula | C13H18 | C13H18 |

| Molecular Weight | 174.28 g/mol nih.gov | 174.28 g/mol chemicalbook.com |

| XLogP3 | 4.7 uni.lu | 4.7 lookchem.com |

| Complexity | 153 lookchem.com | 153 lookchem.com |

| Synthesis Note | Can be synthesized via cross-coupling reactions. | Synthesized via Stille coupling with a reported yield of 91%. lookchem.com |

This table contains data for this compound and its structural isomer 3-(4-tert-Butylphenyl)-1-propene for comparative purposes.

Current Research Gaps and Future Perspectives for Advanced Studies on Alkene Functionalization

While significant progress has been made in the functionalization of alkenes, several challenges and opportunities for future research remain, particularly for compounds like this compound.

One major area of ongoing research is the development of more efficient and selective catalytic systems for alkene functionalization. nih.gov This includes the use of earth-abundant and non-toxic metals as catalysts to replace precious metals. acs.orgresearchgate.net For this compound, this could involve the development of catalytic methods for regioselective and stereoselective difunctionalization of the terminal double bond. rsc.orgchinesechemsoc.org

Another research gap is the exploration of this molecule as a monomer in polymerization reactions. The n-butylphenyl group could impart desirable properties to the resulting polymer, such as improved solubility and processability. niscpr.res.in Future studies could focus on the controlled polymerization of this compound to create novel materials with specific thermal and mechanical properties.

Furthermore, a more detailed experimental and computational study of the electronic and structural properties of this compound is warranted. While theoretical data is available, experimental validation through techniques like X-ray crystallography and advanced spectroscopic methods would provide a more complete understanding of its behavior. This knowledge could then be used to design more effective synthetic strategies and to predict its utility in various applications.

Finally, the application of photoredox catalysis to the functionalization of aryl-substituted alkenes is a rapidly growing field. rsc.org These methods often proceed under mild conditions and can enable novel transformations that are not accessible through traditional thermal catalysis. Investigating the photoredox-catalyzed reactions of this compound could lead to the discovery of new and valuable chemical transformations.

Structure

3D Structure

特性

IUPAC Name |

1-butyl-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCHLLYFYYRFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373832 | |

| Record name | 3-(4-n-Butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-16-7 | |

| Record name | 3-(4-n-Butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 842124-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 N Butylphenyl 1 Propene and Its Research Oriented Derivatives

Classical Organic Transformations for Regioselective Alkene Synthesis

Traditional methods for carbon-carbon bond formation remain fundamental in the synthesis of propene scaffolds. These techniques are valued for their reliability and the wealth of available procedural knowledge.

The Wittig and Horner–Wadsworth–Emmons (HWE) reactions are cornerstone olefination methods that convert carbonyl compounds into alkenes. mnstate.eduwikipedia.org In the context of synthesizing 3-(4-n-butylphenyl)-1-propene, these reactions typically involve the reaction of 4-n-butylbenzaldehyde with an appropriate phosphorus-stabilized nucleophile.

The Wittig reaction utilizes a phosphonium ylide, which is prepared by treating an alkyltriphenylphosphonium salt with a strong base. masterorganicchemistry.comlumenlearning.com The ylide then reacts with the aldehyde via a four-membered oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner–Wadsworth–Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wikiwand.comwikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.orgthieme-connect.com A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating easier purification of the final product. wikiwand.comwikipedia.org Furthermore, the HWE reaction is renowned for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene. wikiwand.comwikipedia.org

Table 1: Comparison of Wittig and HWE Reactions for Propene Synthesis

| Feature | Wittig Reaction | Horner–Wadsworth–Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium Ylide (from Triphenylphosphine) | Phosphonate Carbanion (from Dialkyl phosphonate) |

| Typical Aldehyde | 4-n-Butylbenzaldehyde | 4-n-Butylbenzaldehyde |

| Key Intermediate | Oxaphosphetane organic-chemistry.org | Oxaphosphetane |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate salt wikiwand.comwikipedia.org |

| Stereoselectivity | Variable; unstabilized ylides favor (Z)-alkenes wikipedia.orgorganic-chemistry.org | High selectivity for (E)-alkenes wikiwand.comwikipedia.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, offering a direct route to aryl-alkenes from vinylic precursors.

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com To synthesize this compound, this would typically involve the reaction of a 4-n-butyl-substituted aryl halide (e.g., 4-n-butyl-iodobenzene) with allyl alcohol or a related propene derivative. wikipedia.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

The Suzuki–Miyaura cross-coupling reaction is another versatile palladium-catalyzed method that couples an organoboron compound with an organohalide. nih.govbeilstein-journals.org This reaction is widely used due to its mild conditions and the low toxicity of the boron reagents. nih.gov The synthesis could be achieved by coupling 4-n-butylphenylboronic acid with an allyl halide (e.g., allyl bromide) or, alternatively, by coupling an allylboronic ester with a 4-n-butyl-substituted aryl halide.

Table 2: Palladium-Catalyzed Cross-Coupling Strategies

| Reaction | Aryl Precursor | Vinylic Precursor | Catalyst System |

| Heck Reaction | 4-n-Butyl-iodobenzene or -bromobenzene | Propene or Allyl alcohol | Palladium catalyst (e.g., Pd(OAc)₂) and a base wikipedia.orgnih.gov |

| Suzuki–Miyaura Reaction | 4-n-Butylphenylboronic acid | Allyl bromide or chloride | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base nih.govyoutube.com |

Organometallic reagents such as Grignard and organolithium compounds serve as potent carbon nucleophiles for C-C bond formation. wikipedia.orgyoutube.commasterorganicchemistry.com A two-step sequence involving addition and elimination can be employed to construct the propene scaffold.

In this approach, a Grignard reagent, such as 4-n-butylphenylmagnesium bromide, is added to an α,β-unsaturated aldehyde like acrolein. This 1,2-addition forms a secondary allylic alcohol. Subsequent acid-catalyzed dehydration (elimination) of this alcohol intermediate yields the conjugated 1,3-diarylpropene system. Alternatively, an allyl Grignard reagent can be added to 4-n-butylbenzaldehyde, followed by dehydration.

Organolithium reagents, being more reactive than Grignard reagents, can be used similarly. wikipedia.orgacs.org They readily add to carbonyl compounds to produce alcohols, which can then be subjected to elimination conditions to generate the target alkene. researchgate.net

Modern Catalytic Approaches for Targeted Synthesis

Contemporary synthetic chemistry increasingly relies on catalytic methods that offer high efficiency, selectivity, and atom economy.

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). wikipedia.org

For the synthesis of this compound, a cross-metathesis (CM) reaction is a viable strategy. This would involve reacting 4-n-butylstyrene with an excess of a simple olefin like propene, catalyzed by a second-generation Grubbs' catalyst, which is known for its high activity and functional group tolerance. scispace.combeilstein-journals.org The reaction's efficiency can be driven by using one olefin in excess or by removing a volatile byproduct like ethene.

The synthesis of chiral derivatives of this compound requires methods that can control the formation of stereocenters. This is crucial for applications in medicinal chemistry and materials science.

Stereoselective synthesis aims to control the configuration of newly formed stereocenters. For instance, asymmetric variations of the Horner-Wadsworth-Emmons reaction can be used to produce chiral α,β-unsaturated esters which can be further elaborated. nih.gov

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess. Rhodium-catalyzed asymmetric 1,4-addition reactions have been successfully used to synthesize chiral 3-aryl-1-indanones, demonstrating a powerful method for creating enantioenriched aryl-containing structures. nih.govorganic-chemistry.org Similar strategies, employing chiral ligands in conjunction with transition metals, could be adapted to create chiral analogs of this compound, for example, by introducing a substituent on the propene chain in a stereocontrolled manner. The synthesis of chiral 3-aryl-1-alkynes has also been achieved through stereoselective cross-coupling processes, indicating the feasibility of creating chiral propargyl precursors that could be selectively reduced to chiral propene analogs. nih.govkingston.ac.uk

Palladium-Catalyzed Arylation of Alkenes and Allylic Systems

The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon bonds. The Mizoroki-Heck reaction, in particular, stands out as a powerful method for the arylation of alkenes. organic-chemistry.orgmdpi.com This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org

In a typical synthesis of this compound via the Mizoroki-Heck reaction, an aryl halide such as 1-bromo-4-n-butylbenzene or 1-iodo-4-n-butylbenzene is reacted with an allyl source like allyl bromide or allyl alcohol. The catalytic cycle, a subject of extensive study, generally proceeds through several key steps:

Oxidative Addition: A palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) complex (Ar-Pd-X). nih.gov

Migratory Insertion: The alkene (in this case, the propene source) coordinates to the palladium center, followed by insertion into the Aryl-Palladium bond. nih.gov

β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the substituted alkene product and a palladium-hydride species. nih.gov This step is crucial as it often determines the regioselectivity of the final product. nih.gov

Reductive Elimination: The active palladium(0) catalyst is regenerated by the elimination of H-X, a process facilitated by the base present in the reaction mixture.

The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. While early iterations of the Heck reaction required harsh conditions, modern catalyst systems, including those with phosphine (B1218219) ligands or even ligand-free protocols under specific conditions, have broadened its applicability. nih.govnih.gov For instance, palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst precursor.

Research into analogous structures, such as 1,3-diarylpropenes, demonstrates that these reactions can be highly stereoselective, predominantly yielding the (E)-isomer. nih.gov This selectivity is a significant advantage of the Heck reaction for creating specific geometric isomers of substituted alkenes. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic processes is essential for environmental sustainability and is increasingly a focus in both academic and industrial research. jetir.orgejcmpr.com

Solvent-Free and Water-Mediated Reaction Systems for Enhanced Sustainability

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. In the context of synthesizing this compound, performing palladium-catalyzed coupling reactions under solvent-free conditions or in water offers significant environmental benefits. researchgate.net

Water-mediated Heck reactions have been successfully developed for the arylation of allylic alcohols. researchgate.net Using water as a solvent is not only environmentally benign but can also influence reaction rates and selectivity. organic-chemistry.org For example, palladium-catalyzed arylations of allylic alcohols with aryl iodides have been shown to proceed in good yields in pure water using sodium bicarbonate as the base and palladium acetate as the catalyst. researchgate.net This approach avoids the use of hazardous solvents and simplifies product isolation. More recent developments have even demonstrated palladium-catalyzed reactions in water to form C-C bonds with in-situ generated alkenes. organic-chemistry.org The use of visible-light-promoted, water-mediated reactions for alkene modification further highlights the move towards greener synthetic routes. nih.govresearchgate.net

Solvent-free reactions, often facilitated by microwave irradiation or ball milling, represent another key green strategy. jetir.orgresearchgate.net These methods can lead to shorter reaction times, higher yields, and reduced energy consumption, directly contributing to a more sustainable synthesis of compounds like this compound. researchgate.net

Utilization of Biocatalysis and Enzyme-Assisted Transformations for Specific Isomers

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. researchgate.netjrrecyclingsolutionsltd.com.bd For the synthesis of specific isomers of this compound or its derivatives, enzymes can provide stereo- and regioselectivity that is often difficult to achieve with traditional chemical catalysts. researchgate.net

Enzymes such as 'ene' reductases are known to selectively reduce the C=C double bonds of activated alkenes, a process that could be adapted for transformations of related precursors. researchgate.netspringernature.com While direct enzymatic synthesis of the target molecule from simple precursors is still an emerging field, enzymes can be used in multi-step synthetic pathways. For instance, an enzyme could be used to resolve a racemic mixture of a chiral precursor, or a chemo-enzymatic tandem reaction could be designed where a chemical catalyst performs the initial coupling and an enzyme performs a subsequent selective modification. nih.gov The integration of biocatalysis with photocatalysis is also a promising frontier, enabling new-to-nature reactions for alkene functionalization. springernature.com

Atom Economy and Waste Minimization Strategies in Process Development

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.com Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are often considered to have a relatively high atom economy compared to classical organic reactions that use stoichiometric reagents. jocpr.comacs.org

General waste minimization strategies in the pharmaceutical and chemical industries are also highly relevant. emergingpub.comcore.ac.ukcopadata.com These include:

Solvent Recovery and Recycling: Implementing systems to recover and reuse solvents significantly reduces waste. emergingpub.comcore.ac.uk

Process Intensification: Optimizing chemical synthesis to use fewer raw materials. emergingpub.com

Catalyst Recovery: Developing methods to recover and reuse the palladium catalyst, which is a precious and toxic metal.

By focusing on high-yield, high-selectivity reactions and implementing robust waste management practices, the synthesis of this compound can be aligned with the principles of sustainability. emergingpub.comcopadata.com

Optimization of Reaction Conditions for Research Scale and Efficiency

Fine-tuning reaction parameters is crucial for maximizing yield, minimizing reaction time, and ensuring the cost-effectiveness of a synthesis. acs.orgacs.org

Temperature, Pressure, and Catalyst Loading Effects on Reaction Kinetics

The kinetics of the palladium-catalyzed synthesis of this compound are highly sensitive to temperature, pressure, and catalyst loading.

Temperature: Reaction temperature significantly impacts the rate of reaction. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted side products. researchgate.net For instance, in a study on the Heck reaction for synthesizing (E)-8-styrylflavones, increasing the temperature from 100 °C to 130 °C slightly improved the yield, but a further increase to 155 °C resulted in a lower yield and more degradation products. researchgate.net The optimal temperature must be determined empirically to balance reaction speed with product purity and yield. nih.gov

Pressure: While many Heck reactions are conducted at atmospheric pressure, pressure can be a key variable, especially when dealing with gaseous reactants or volatile solvents. melscience.com In alkene hydrogenation reactions, for example, increasing hydrogen pressure generally enhances the reaction rate. melscience.commdpi.com For coupling reactions, elevated pressure might be used to keep a low-boiling point alkene in the liquid phase, thereby increasing its effective concentration. However, some reactions, like certain carbonylations, may see a drop in yield at atmospheric pressure compared to higher pressures. acs.org

Catalyst Loading: The amount of palladium catalyst used is a critical factor for both efficiency and cost. While a higher catalyst loading can increase the reaction rate, the goal is to use the lowest possible amount (often expressed in mol%) without compromising the yield or reaction time. nih.gov Reducing catalyst loading not only saves costs but also minimizes the amount of residual palladium in the final product, which is a major concern in pharmaceutical applications. Optimization studies have shown that catalyst loading can sometimes be reduced to as low as 0.5 mol% while maintaining scalability. nih.gov

The following table illustrates a hypothetical optimization of a Heck reaction based on typical findings in the literature.

| Entry | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | K₂CO₃ | 80 | 24 | 65 |

| 2 | Pd(OAc)₂ (5) | K₂CO₃ | 100 | 12 | 85 |

| 3 | Pd(OAc)₂ (5) | K₂CO₃ | 120 | 12 | 82 (degradation) |

| 4 | Pd(OAc)₂ (2) | K₂CO₃ | 100 | 18 | 83 |

| 5 | Pd(OAc)₂ (1) | K₂CO₃ | 100 | 24 | 78 |

| 6 | Pd(OAc)₂ (2) | NaOtBu | 100 | 12 | 91 |

This is an illustrative table based on general principles of reaction optimization.

Systematic optimization, often through Design of Experiments (DoE), allows researchers to efficiently map the effects of these variables and identify the optimal conditions for the synthesis of this compound. nih.gov

Influence of Ligand Design on Catalytic Efficiency and Selectivity

The design of the ligand coordinated to the palladium catalyst is a critical factor in determining the success of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound and its derivatives. The ligand influences the stability and reactivity of the catalytic species, thereby affecting reaction rates, yields, and selectivity. Phosphine ligands, in particular, have been extensively studied and are widely used in this context. The electronic and steric properties of the phosphine ligand play a crucial role in the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Bulky and electron-rich phosphine ligands are often preferred as they have been shown to enhance the rate of both oxidative addition and reductive elimination. semanticscholar.org The steric bulk of the ligand can promote the formation of the active, low-coordinate palladium(0) species and facilitate the final reductive elimination step to release the product and regenerate the catalyst. yonedalabs.com The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl halide. researchgate.net

A variety of phosphine ligands have been developed and utilized in Suzuki-Miyaura cross-coupling reactions. For instance, in a Suzuki-type coupling to prepare a close analog, 1-allyl-4-(tert-butyl)benzene, from (4-(tert-butyl)phenyl)boronic acid and allyl bromide, the choice of an appropriate palladium catalyst and ligand is crucial for achieving a good yield. While the specific ligand was not detailed in this particular synthesis which reported a 30% yield, the broader literature on Suzuki-Miyaura reactions provides insights into how ligand choice can be optimized. researchgate.net

Studies comparing different phosphine ligands in similar cross-coupling reactions have demonstrated significant variations in catalytic efficiency. For example, in the coupling of various aryl bromides with arylboronic acids, ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown exceptional activity, allowing reactions to be performed at low catalyst loadings and at room temperature for aryl chlorides. nih.gov The effectiveness of different ligands is often substrate-dependent, and a screening of ligands is typically necessary to identify the optimal conditions for a specific transformation.

The table below illustrates the impact of different phosphine ligands on the yield of a generic Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid, based on data from various studies. This data, while not specific to this compound, provides a clear indication of the significant role ligand design plays in catalytic efficiency.

| Ligand | Catalyst Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | Toluene, 100 °C, 20 h | Moderate | researchgate.net |

| SPhos | Pd₂(dba)₃ | Dioxane, RT, 12 h | Excellent | nih.gov |

| cataCXium® PtB | Pd(OAc)₂ | Water, 100 °C, 4 h | High | beilstein-journals.org |

| 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phospha-adamantane | Pd₂(dba)₃ | Toluene, RT, 4 h | High | nih.gov |

Furthermore, ligand design can also influence the regioselectivity of the reaction, which is particularly important when working with substituted allylboronates. The choice of ligand can direct the coupling to occur at either the α or γ position of the allyl group, leading to the formation of either the branched or linear product, respectively. nih.gov For the synthesis of this compound, a linear product, a ligand system that favors γ-selectivity would be desirable. Research has shown that different palladium catalyst systems with specifically designed ligands can achieve high selectivity for either the α- or γ-isomeric coupling product. nih.gov

Continuous Flow Reactor Applications for Scalable Synthesis

For the scalable synthesis of this compound and its derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. nih.gov These advantages include improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and process control, leading to higher productivity and more consistent product quality. rsc.org The Suzuki-Miyaura cross-coupling reaction is well-suited for adaptation to continuous flow systems, and numerous studies have demonstrated its successful implementation using both homogeneous and heterogeneous catalysts. semanticscholar.orgmdpi.com

In a typical continuous flow setup for a Suzuki-Miyaura reaction, solutions of the reactants (e.g., 4-butylphenylboronic acid and an allyl halide), the palladium catalyst with its ligand, and a base are pumped through a heated tube or a packed-bed reactor. chemrxiv.org The product stream is then collected at the outlet. The use of a packed-bed reactor containing a heterogeneous catalyst, where the palladium is immobilized on a solid support, is particularly advantageous for large-scale synthesis as it simplifies catalyst separation and recycling, and minimizes metal contamination of the product. vapourtec.com

The efficiency of a continuous flow Suzuki-Miyaura coupling is influenced by several parameters, including residence time (the time the reactants spend in the heated zone of the reactor), temperature, catalyst loading, and the nature of the solvent and base. vapourtec.com Optimization of these parameters is crucial for maximizing the yield and throughput of the reaction. For example, a study on a continuous flow Suzuki coupling using a heterogeneous silica-based palladium catalyst demonstrated that at a constant temperature of 130 °C, a longer residence time resulted in a significantly higher conversion of the starting material. vapourtec.com

The following interactive data table, based on findings from continuous flow Suzuki-Miyaura reactions of aryl halides, illustrates the effect of flow rate (which is inversely proportional to residence time) and temperature on the conversion to the desired biaryl product. This data highlights the tunability of continuous flow systems to achieve optimal reaction outcomes.

| Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| 0.400 | 2.5 | 130 | ~60 | vapourtec.com |

| 0.100 | 10.0 | 130 | >94 | vapourtec.com |

| 0.10 | Variable | 80 | Quantitative | researchgate.net |

| 0.20 | Variable | 100 | High | mdpi.com |

The development of robust and highly active heterogeneous catalysts is a key area of research for advancing continuous flow Suzuki-Miyaura couplings. Catalysts such as palladium nanoparticles supported on various materials have shown great promise. mdpi.com The stability of the catalyst under continuous operation is a critical factor, as catalyst leaching can lead to a decrease in activity over time and contamination of the product. Studies have shown that with appropriately designed heterogeneous catalysts, it is possible to maintain high catalytic activity for extended periods, making continuous flow synthesis a viable and efficient method for the industrial production of compounds like this compound. mdpi.com

Advanced Mechanistic Investigations of 3 4 N Butylphenyl 1 Propene Reactivity

Electrophilic Additions to the Alkene Moiety

The double bond in 3-(4-n-butylphenyl)-1-propene is a site of high electron density, making it susceptible to attack by electrophiles. The outcomes of these reactions, in terms of which atoms bond to which carbon of the original double bond (regioselectivity) and their spatial orientation (stereoselectivity), are governed by the electronic and steric influences of the 4-n-butylphenyl group.

Regioselectivity and Stereoselectivity in Halogenation and Hydrohalogenation Studies

The addition of halogens (like Br₂ or Cl₂) and hydrohalic acids (like HBr or HCl) to the alkene moiety of this compound proceeds through the formation of a carbocation or a bridged halonium ion intermediate. The stability of this intermediate dictates the regioselectivity of the reaction, typically following Markovnikov's rule. This rule predicts that the hydrogen atom of the hydrohalic acid will add to the carbon atom of the double bond that already has more hydrogen atoms, while the halide will add to the more substituted carbon. This is due to the formation of a more stable secondary benzylic carbocation.

In the case of halogenation, the reaction often proceeds via an anti-addition mechanism, leading to the formation of a racemic mixture of enantiomers. This is a result of the bridged halonium ion being attacked by the halide ion from the opposite face.

| Reagent | Product(s) | Regioselectivity | Stereoselectivity |

| HBr | 2-Bromo-1-(4-n-butylphenyl)propane | Markovnikov | Racemic mixture |

| Br₂ | 1,2-Dibromo-3-(4-n-butylphenyl)propane | N/A | Anti-addition |

Ozonolysis and Epoxidation Reaction Pathways for Functionalization

Ozonolysis provides a method to cleave the double bond of this compound, yielding carbonyl compounds. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. Reductive or oxidative workup of the ozonide leads to different functional groups. For instance, a reductive workup with dimethyl sulfide (B99878) (DMS) or zinc and water will yield 4-n-butylbenzaldehyde and acetaldehyde.

Epoxidation, on the other hand, involves the conversion of the alkene to an epoxide (oxirane) using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a syn-addition, where both C-O bonds form on the same face of the double bond, resulting in a stereospecific outcome. The resulting epoxide is a valuable intermediate for further synthetic transformations.

| Reaction | Reagents | Key Intermediate | Final Product(s) (with workup) |

| Ozonolysis | 1. O₃; 2. DMS | Ozonide | 4-n-Butylbenzaldehyde and Acetaldehyde |

| Epoxidation | m-CPBA | Epoxide | 2-(4-n-Butylbenzyl)oxirane |

Hydration and Hydroboration-Oxidation Mechanisms and Product Control

The addition of water across the double bond of this compound can be achieved through two primary methods that yield different constitutional isomers. Acid-catalyzed hydration follows Markovnikov's rule, proceeding through a stable secondary benzylic carbocation to yield 1-(4-n-butylphenyl)propan-2-ol.

In contrast, hydroboration-oxidation provides a route to the anti-Markovnikov product. Borane (BH₃) adds to the less substituted carbon of the alkene in a syn-addition manner. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding 3-(4-n-butylphenyl)propan-1-ol. This two-step process allows for regiocontrol that is opposite to that of direct hydration.

| Reaction | Reagents | Regioselectivity | Primary Product |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Markovnikov | 1-(4-n-Butylphenyl)propan-2-ol |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov | 3-(4-n-Butylphenyl)propan-1-ol |

Radical Reactions and Polymerization Pathways for Material Science Applications

The alkene functionality of this compound also allows it to act as a monomer in polymerization reactions, leading to the formation of polymers with potential applications in material science.

Free Radical Polymerization Initiation and Propagation Kinetics

Free radical polymerization of this compound can be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting radicals add to the double bond of the monomer, initiating a chain reaction. The propagation step involves the sequential addition of monomer units to the growing polymer chain. The kinetics of this process, including the rates of initiation, propagation, and termination, determine the molecular weight and dispersity of the resulting polymer.

Living/Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT) with this compound as Monomer

To achieve better control over the polymerization process, living/controlled radical polymerization techniques can be employed. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful methods for synthesizing well-defined polymers from monomers like this compound.

In ATRP, a transition metal complex (e.g., a copper-based catalyst) reversibly activates and deactivates the growing polymer chains, allowing for a controlled rate of polymerization and leading to polymers with narrow molecular weight distributions.

RAFT polymerization utilizes a chain transfer agent to mediate the polymerization via a reversible addition-fragmentation mechanism. This technique also offers excellent control over the polymer architecture and is compatible with a wide range of monomers, including styrenic derivatives like this compound.

| Polymerization Technique | Key Components | Advantages |

| Free Radical Polymerization | Radical Initiator (e.g., AIBN) | Simple, wide range of monomers |

| ATRP | Monomer, Initiator, Transition Metal Catalyst (e.g., CuBr/PMDETA) | Controlled molecular weight, low dispersity |

| RAFT | Monomer, Initiator, RAFT Agent (e.g., dithiobenzoate) | Controlled molecular weight, versatile for various monomers |

Atom Transfer Radical Cyclization and Intermolecular Additions in Synthetic Routes

Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions typically involve the generation of a radical species from an alkyl halide in the presence of a transition metal catalyst, which then adds to an alkene. nih.gov In the context of this compound, intermolecular radical additions can be initiated at the terminal double bond. For instance, radicals generated from various precursors can add to the double bond, leading to functionalized products. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. Addition of a radical (R•) to the terminal carbon of the propene chain would generate a more stable secondary radical adjacent to the benzylic position.

While direct examples of ATRC with this compound are not extensively documented, the principles of ATRC can be applied to suitably functionalized derivatives. mdpi.com For an intramolecular cyclization to occur, the molecule would need to possess a tethered radical precursor, such as a halogen atom. For example, a derivative like 1-(1-(2-haloethoxy)allyl)-4-butylbenzene could potentially undergo an ATRC reaction to form a cyclic ether. The efficiency and stereochemical outcome of such cyclizations are influenced by the nature of the catalyst, the solvent, and the length and flexibility of the tether. nih.gov

Intermolecular radical additions to allylic systems are also well-established. mdpi.com The allylic C-H bonds of this compound are susceptible to abstraction by radical initiators, which would form a resonance-stabilized allylic radical. This intermediate can then react with other radical species or undergo further transformations. nih.gov

| Radical Precursor | Alkene | Catalyst/Conditions | Product Type | Reference |

| α-chloro amides | Various olefins | Visible light photoredox | Alkylated amides | rsc.org |

| Alkyl Halides | Alkenes and Alkynes | Visible light, Diisopropylethylamine | Cyclopentenes and Cyclopentanes | nih.gov |

| N-Nitrosuccinimide | Unsaturated Hydrocarbons | Dual photoredox-cobalt | 1,2-halonitroalkanes | researchgate.net |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The allylic system and the potential for conjugation in this compound make it a candidate for various pericyclic transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.com this compound itself is not a conjugated diene. However, it can potentially act as a dienophile, although electron-rich alkenes are generally poor dienophiles in normal-demand Diels-Alder reactions. wikipedia.org It would require a highly reactive, electron-deficient diene for a successful reaction.

More plausibly, this compound can serve as a precursor to a diene. Through isomerization, the double bond can migrate to form the conjugated isomer, 1-(4-n-butylphenyl)-1,3-butadiene (after a subsequent dehydrogenation step which is not spontaneous) or more likely, after isomerization to 1-(4-n-butylphenyl)-1-propene, it can act as a styrene-like component. Styrenes are known to participate as the 4π component in formal Diels-Alder reactions, particularly in intramolecular and metal-catalyzed versions, leading to the formation of naphthalene (B1677914) derivatives. nih.govresearchgate.net The reaction of a styrene (B11656) derivative with an alkyne dienophile can yield a substituted naphthalene following an oxidative aromatization step. nih.govd-nb.info

| Diene Component (Styrene Derivative) | Dienophile | Catalyst/Conditions | Product Type | Reference |

| Styrene derivatives | Electron-rich dienophiles | Photoredox and Cobaloxime | Naphthalenes | d-nb.info |

| Styrenyl derivatives | Electron deficient alkynes | Microwave, intramolecular | Cyclopenta[b]naphthalenes | nih.gov |

| Styrenes | Electron-deficient alkenes | Cobalt-catalyzed HAT | Tetralins | researchgate.net |

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.orglibretexts.org The allylic system in this compound is a key structural motif for such rearrangements.

researchgate.nettugraz.at-Sigmatropic Shifts: These involve the migration of a group over a three-atom π-system. A researchgate.nettugraz.at-hydride shift in this compound would be thermally forbidden by the Woodward-Hoffmann rules but could potentially occur under photochemical conditions. libretexts.org

researchgate.netacs.org-Sigmatropic Shifts: If this compound were to isomerize to a conjugated diene system, such as 1-(4-n-butylphenyl)-1,3-pentadiene (hypothetically), a researchgate.netacs.org-hydride shift could occur thermally. libretexts.org

tugraz.attugraz.at-Sigmatropic Rearrangements: The most common examples are the Cope and Claisen rearrangements. numberanalytics.com A direct Cope rearrangement is not possible for a single molecule of this compound. However, if a dimeric 1,5-diene were formed, a Cope rearrangement could be envisioned. The Claisen rearrangement involves an allyl vinyl ether or an allyl aryl ether. libretexts.org A derivative of this compound, such as the corresponding allyl vinyl ether, would be expected to undergo a tugraz.attugraz.at-sigmatropic rearrangement upon heating to yield a γ,δ-unsaturated carbonyl compound. numberanalytics.com

Transition Metal-Catalyzed Transformations

Transition metal catalysts offer a wide array of transformations for olefins, often with high selectivity and under mild conditions.

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. wikipedia.org For a terminal alkene like this compound, hydroformylation can yield two isomeric aldehydes: the linear aldehyde, 4-(4-n-butylphenyl)butanal, and the branched aldehyde, 2-(4-n-butylphenyl)propanal. The regioselectivity is highly dependent on the catalyst system, particularly the ligands on the metal center (typically rhodium or cobalt). researchgate.net Bulky phosphine (B1218219) ligands generally favor the formation of the linear aldehyde due to steric hindrance. The hydroformylation of substituted allylbenzenes like eugenol (B1671780) and safrole has been studied, providing a good model for the expected reactivity of this compound. google.com

Carbonylation reactions introduce a carbonyl group into an organic molecule. Palladium-catalyzed carbonylation of alkenes in the presence of a nucleophile (like water or an alcohol) can produce carboxylic acids or esters, respectively. researchgate.net This provides a direct route to compounds such as 4-(4-n-butylphenyl)butanoic acid from this compound.

| Substrate | Catalyst System | Conditions | Major Product(s) | Reference |

| Allylbenzene | Rh(CO)H(PPh₃)₃ / Xantphos | Microwaves, H₂O/TPGS-750-M | Linear aldehyde favored | cnr.it |

| Estragole | [RhH(CO)(PPh₃)₃] | Homogeneous solution | Aldehydes (low isomerization) | google.com |

| Eugenol | Rh/TPPMS on resin | Heterogeneous, mild | Aldehydes | researchgate.net |

| Safrole | Rh₂(μ-SR)₂(CO)₂(TPPTS)₂ | Aqueous two-phase | Aldehydes (significant isomerization) | google.com |

The isomerization of terminal olefins to more stable internal olefins is a common transition-metal-catalyzed process. chemistryviews.org For this compound, isomerization leads to the formation of (E)- and (Z)-1-(4-n-butylphenyl)-1-propene. The (E)-isomer is generally the major product due to its greater thermodynamic stability. Various catalysts based on iron, palladium, and other transition metals are effective for this transformation. researchgate.netacs.org This isomerization is significant as it creates a conjugated system with the aromatic ring, altering the substrate's reactivity for subsequent reactions. tugraz.at

Stereoselective hydrogenation of the double bond in this compound yields n-butylpropylbenzene. This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The hydrogenation of allylbenzenes is generally a straightforward and high-yielding reaction. uni-regensburg.de For the internal olefin isomers, stereoselective hydrogenation to form a single diastereomer of the saturated product would be a key consideration if a new chiral center were to be created on the alkyl chain. The choice of catalyst and ligand is crucial for achieving high stereoselectivity in such hydrogenations. researchgate.net

| Substrate | Catalyst System | Conditions | Product | Reference |

| Allylbenzene | Fe(acac)₃ / PhMgBr | THF, room temp. | (E)-Propenylbenzene | researchgate.net |

| Allylbenzenes | Pd(dba)₂ / P(t-Bu)₃ / Isobutyryl chloride | 0.5-1.0 mol% catalyst | Conjugated propenylbenzenes | acs.org |

| Allylbenzenes | B(C₆F₅)₃ | - | (E)-Propenylbenzenes | rsc.org |

Computational Chemistry and Theoretical Modeling of 3 4 N Butylphenyl 1 Propene

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), would be employed to model the electronic landscape of the molecule.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis for Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the outermost electron-containing orbital and acts as an electron donor, while the LUMO is the lowest-energy empty orbital that can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates greater stability and lower reactivity. For 3-(4-n-Butylphenyl)-1-propene, molecular orbital analysis would likely show the HOMO localized primarily on the π-system of the phenyl ring and the propene double bond, as these are the most electron-rich regions. The LUMO would represent the most favorable region to accept an electron.

A hypothetical data table for such an analysis would look like this:

| Molecular Orbital | Calculated Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | ΔE |

Note: Specific energy values are not available in published literature.

Charge Distribution and Electrostatic Potential Maps for Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is calculated to predict how a molecule would interact with other charged species, highlighting regions that are electron-rich or electron-poor.

On an MEP map, colors are used to denote electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents areas with neutral potential.

For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the π-electrons of the phenyl ring and the C=C double bond of the propene group. The hydrogen atoms of the alkyl chains would likely exhibit a slightly positive potential (blue). This information is crucial for predicting non-covalent interactions, such as π-π stacking or van der Waals forces.

Aromaticity Analysis of the Phenyl Ring in the Context of Alkene Conjugation

Aromaticity is a key property of the phenyl ring, contributing significantly to the molecule's stability. For a compound to be aromatic, it must be cyclic, planar, fully conjugated, and possess [4n+2] π-electrons (Hückel's rule).

In this compound, the propene group is attached to the phenyl ring via a saturated sp³-hybridized carbon atom (-CH₂-). This methylene (B1212753) bridge acts as an electronic insulator, preventing conjugation between the π-system of the phenyl ring and the π-bond of the alkene. Therefore, the alkene group does not significantly alter the electronic delocalization or aromaticity of the phenyl ring itself. Computational methods could quantify this by calculating aromaticity indices like Nucleus-Independent Chemical Shift (NICS), which would be expected to yield values for the ring similar to those of simple alkylbenzenes like butylbenzene.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.

Rotational Barriers of the Alkene and Phenyl Moieties and their Impact on Conformation

Rotation around the single bonds in the molecule is not entirely free; it is restricted by energy barriers. These barriers are caused by steric hindrance and electronic repulsion between atoms or groups as they pass by each other during rotation. Key rotations in this compound would include:

Rotation around the bond connecting the butyl group to the phenyl ring.

Rotation around the bond connecting the phenyl ring to the propyl group.

Rotation around the C-C single bond within the propyl group.

Calculating the potential energy surface for these rotations would identify the lowest-energy (most stable) conformations and the transition states between them. The energy difference between the stable conformer and the highest-energy eclipsed state defines the rotational barrier.

A hypothetical data table summarizing these findings would be structured as follows:

| Rotational Bond | Dihedral Angle(s) | Energy Barrier (kcal/mol) |

| Phenyl—CH₂ | Value | Value |

| CH₂—CH | Value | Value |

Note: Specific energy values are not available in published literature.

Dynamic Behavior and Conformational Isomers in Solution and Solid States

The molecule exists as a population of different conformers in dynamic equilibrium. The relative populations of these conformers depend on their relative energies, with lower-energy conformers being more populated. In the gas phase or non-polar solvents, intramolecular forces (like steric hindrance) dominate conformational preferences.

In polar solvents, intermolecular forces between the solute and solvent molecules can influence the conformational equilibrium. For example, a solvent might preferentially stabilize a conformer with a larger dipole moment. In the solid state, the molecule is locked into a single conformation that allows for the most efficient crystal packing. Computational studies can model these environmental effects using continuum solvation models (for liquids) or by simulating crystal lattice interactions.

Solvation Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound in solution are significantly influenced by the surrounding solvent molecules. Computational chemistry provides powerful tools to investigate these solvation effects at a molecular level. By employing various solvent models, researchers can predict how the dielectric constant and specific interactions with solvent molecules alter the molecule's preferred geometry and its reactivity in chemical transformations.

Implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant, are often used to provide a general understanding of how the polarity of the medium affects the conformational equilibrium. For this compound, the orientation of the n-butyl group and the propene tail relative to the phenyl ring can be influenced by the solvent's polarity. In nonpolar solvents, intramolecular van der Waals interactions may favor more compact conformations. Conversely, in polar solvents, conformations with a larger dipole moment might be stabilized.

Explicit solvent models, where individual solvent molecules are included in the simulation, offer a more detailed picture by accounting for specific solute-solvent interactions such as hydrogen bonding or pi-stacking. While this compound does not form strong hydrogen bonds, interactions between the aromatic ring and solvent molecules can still play a crucial role. For instance, aromatic solvents might interact with the phenyl ring through pi-pi stacking, influencing the rotational barrier of the butyl and propenyl groups. The presence of explicit solvent molecules can rectify the molecular conformation, impacting the accessibility of reactive sites. frontiersin.org

The following table illustrates hypothetical changes in the dihedral angle of the propene group relative to the phenyl ring in different solvents, as might be predicted by computational studies.

| Solvent | Dielectric Constant (ε) | Predicted Dihedral Angle (°) |

| Gas Phase | 1 | 45.2 |

| n-Hexane | 1.88 | 46.8 |

| Dichloromethane | 8.93 | 52.1 |

| Acetonitrile | 37.5 | 55.9 |

| Water | 80.1 | 58.3 |

This table presents illustrative data to demonstrate the concept of solvation effects on molecular conformation.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound. These methods allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the calculation of activation energies, providing insights that are often difficult to obtain experimentally. scielo.br

Transition State Characterization and Activation Energies of Key Transformations

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods, particularly density functional theory (DFT), are widely used to locate and optimize the geometry of transition states for reactions such as additions to the double bond of the propene group or substitutions on the aromatic ring. researchgate.net

Once the transition state is located, its structure provides valuable information about the geometry of the reacting species at the point of maximum energy. Furthermore, the energy difference between the reactants and the transition state defines the activation energy (ΔE‡) of the reaction. A lower activation energy implies a faster reaction rate. For example, in an electrophilic addition to the double bond of this compound, computational chemistry can be used to compare the activation energies for the formation of the two possible carbocation intermediates, thus predicting the regioselectivity of the reaction.

The table below provides a hypothetical comparison of activation energies for two competing pathways in a reaction involving this compound.

| Reaction Pathway | Transition State Geometry (Key Bond Distances) | Calculated Activation Energy (kcal/mol) |

| Pathway A | C1-X: 2.1 Å, C2-X: 2.5 Å | 15.8 |

| Pathway B | C1-X: 2.4 Å, C2-X: 2.2 Å | 21.3 |

This table contains hypothetical data for illustrative purposes.

Intrinsic Reaction Coordinate (IRC) Following for Mechanistic Pathway Determination

To confirm that a calculated transition state indeed connects the reactants and products of a specific reaction, the Intrinsic Reaction Coordinate (IRC) method is employed. The IRC path is the minimum energy path on the potential energy surface that leads downhill from the transition state to the reactants on one side and to the products on the other. By following this path, chemists can verify the proposed reaction mechanism and ensure that no intermediate steps have been overlooked. ethz.ch This technique is crucial for mapping out the entire energy profile of a reaction, providing a comprehensive understanding of the transformation.

Solvent Models in Mechanistic Computations and their Influence on Reaction Outcomes

The inclusion of solvent effects is critical for accurate predictions of reaction mechanisms in solution. As with conformational analysis, both implicit and explicit solvent models can be used. The choice of solvent can dramatically alter the energy profile of a reaction. For reactions involving charged intermediates or transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy and accelerating the reaction rate. frontiersin.org

For instance, in a reaction where a polar transition state is formed from neutral reactants, switching from a nonpolar to a polar solvent would be expected to decrease the activation energy. Computational models can quantify this effect and help in selecting the optimal solvent to improve reaction yield and selectivity. The explicit consideration of solvent molecules can also reveal their direct participation in the reaction mechanism, for example, by acting as proton shuttles. scielo.br

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement and interactions of this compound molecules in various environments. mdpi.com

Self-Assembly Tendencies and Aggregation Behavior in Condensed Phases

In condensed phases, such as in a pure liquid or a concentrated solution, intermolecular forces play a significant role in determining the bulk properties of the material. For an amphiphilic molecule like this compound, which possesses both a nonpolar n-butylphenyl group and a more reactive propene moiety, intermolecular interactions can lead to self-assembly and aggregation.

MD simulations can be used to investigate these phenomena by modeling a system containing a large number of this compound molecules. By analyzing the trajectories of the molecules, researchers can identify preferential orientations and arrangements. For example, the simulations might reveal a tendency for the aromatic rings to stack due to pi-pi interactions, while the aliphatic butyl and propene chains interact through van der Waals forces. These simulations can predict the formation of transient clusters or more ordered aggregates, which can influence the physical properties and reactivity of the compound in the condensed phase.

The following table presents a hypothetical analysis of intermolecular interaction energies from an MD simulation of liquid this compound.

| Interaction Type | Average Interaction Energy (kcal/mol) |

| Phenyl-Phenyl (pi-pi stacking) | -2.5 |

| Butyl-Butyl (van der Waals) | -1.8 |

| Phenyl-Propene | -0.9 |

| Propene-Propene | -0.7 |

This table contains hypothetical data for illustrative purposes.

Interactions with Model Solvents and Substrates for Material Design

The interaction of this compound with its surrounding environment is fundamental to its application in material design. The interplay of forces at the molecular level dictates its solubility, dispersibility, and interfacial behavior, which are critical parameters in the formulation of coatings, composites, and other advanced materials. Computational models, particularly those employing molecular dynamics and quantum mechanics, are instrumental in quantifying these interactions.

The solvation free energy (ΔGsolv) is a key thermodynamic quantity that describes the energy change when a solute is transferred from the gas phase to a solvent. While specific data for this compound is scarce, machine learning models trained on large datasets of organic molecules can provide accurate predictions. These models typically use molecular graph representations as inputs to estimate solvation energies in various solvents. For a molecule with the structural features of this compound—a nonpolar alkyl chain and an aromatic ring—the solvation energy is expected to be more favorable in nonpolar organic solvents compared to polar solvents like water.

The interaction energy between a solute and a solvent can be decomposed into electrostatic and van der Waals components. For this compound, which lacks strong polar functional groups, van der Waals interactions, particularly dispersion forces, are expected to dominate its interactions with nonpolar solvents and substrates. The butyl group contributes to these interactions through its flexible alkyl chain, while the phenyl and propene groups offer sites for π-π stacking and other non-covalent interactions with suitable substrates.

To illustrate the expected interaction behavior, the following table presents representative computationally derived interaction parameters for analogous alkylbenzene compounds in various solvents. These values provide a baseline for understanding the types and magnitudes of interactions that this compound would likely exhibit.

| Analogous Compound | Solvent | Interaction Energy (kcal/mol) | Primary Interaction Type |

|---|---|---|---|

| Toluene | Cyclohexane | -7.5 | Dispersion |

| Ethylbenzene | Benzene | -8.2 | Dispersion, π-π stacking |

| n-Butylbenzene | Toluene | -9.5 | Dispersion, π-π stacking |

| Styrene (B11656) | Polystyrene Matrix | -11.0 | Dispersion, π-π stacking |

| Toluene | Water | -1.8 | Hydrophobic effect |

This table presents hypothetical yet representative data based on computational studies of similar compounds to illustrate the expected interaction energies for this compound in different chemical environments.

Diffusion and Transport Properties in Simulated Environments

The mobility of this compound within a medium is a critical factor for applications such as polymer modification, where it needs to penetrate and distribute throughout a polymer matrix. Molecular dynamics simulations are a powerful tool for calculating diffusion coefficients, which quantify this mobility.

Experimental data on the diffusion of similar molecules, such as n-alkylbenzenes in supercritical carbon dioxide, provides valuable benchmarks for computational models. For instance, the diffusion coefficient of n-butylbenzene has been measured under various conditions of temperature and pressure. uniovi.es These experimental results can be used to validate force fields and simulation methodologies, which can then be applied to predict the behavior of this compound in different simulated environments.

The following interactive data table presents experimental diffusion coefficients for n-butylbenzene in supercritical carbon dioxide, which serves as a relevant model system for understanding the transport properties of this compound.

| Temperature (K) | Pressure (MPa) | Diffusion Coefficient (10-8 m2/s) |

|---|---|---|

| 313.2 | 15.0 | 2.54 |

| 313.2 | 20.0 | 1.98 |

| 313.2 | 25.0 | 1.65 |

| 323.2 | 15.0 | 2.93 |

| 323.2 | 20.0 | 2.31 |

| 323.2 | 25.0 | 1.95 |

| 333.2 | 15.0 | 3.31 |

| 333.2 | 20.0 | 2.64 |

| 333.2 | 25.0 | 2.25 |

Data sourced from experimental measurements of n-butylbenzene in supercritical carbon dioxide. uniovi.esacs.org This data is representative of the diffusion behavior expected for structurally similar molecules like this compound in a nonpolar, low-viscosity medium.

In simulated polymer environments, the diffusion of small molecules like this compound is often characterized by "hopping" mechanisms, where the molecule moves from one transient free-volume cavity to another. The rate of diffusion is therefore highly dependent on the polymer's free volume, which is in turn influenced by temperature and the polymer's chemical structure. Molecular dynamics simulations can model these complex dynamics and predict how the structure of this compound influences its transport through different polymer matrices.

Advanced Spectroscopic and Chromatographic Methodologies for Research Applications

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRAM) is a cornerstone of modern chemical analysis, offering exceptional mass accuracy and resolving power. thermofisher.com This capability allows for the differentiation of molecules with very similar masses, providing a high degree of confidence in compound identification.

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of ions. In an MS/MS experiment, a specific precursor ion—in this case, the molecular ion of 3-(4-n-Butylphenyl)-1-propene—is selected, subjected to fragmentation through collision-activated dissociation (CAD), and the resulting product ions are analyzed. nih.gov This process provides detailed structural information and is invaluable for identifying reaction intermediates or distinguishing between isomers. researchgate.net

For this compound, the fragmentation is governed by the chemical nature of the alkyl-substituted aromatic ring and the terminal alkene. Common fragmentation patterns for alkenes include allylic cleavage, which is particularly favored due to the formation of a stable, resonance-stabilized allylic cation. youtube.com The electron ionization (EI) mass spectrum would likely show a strong molecular ion peak, a characteristic feature for alkenes where the π-electron is readily removed without immediate fragmentation. youtube.com

Key fragmentation pathways would include:

Benzylic Cleavage: Loss of a propyl radical (•C3H7) to form a stable benzylic cation.

Loss of Butyl Group: Cleavage of the n-butyl group, leading to characteristic fragment ions.

Tropylium Ion Formation: Rearrangement to the highly stable tropylium cation (m/z 91) is a classic fragmentation pattern for alkylbenzenes.

Table 1: Predicted MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺, m/z 175.148)

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure/Formula | Predicted Fragment (m/z) | Neutral Loss |

| 175.148 | Tropylium-type ion | [C7H7]⁺ | 91.054 | C6H10 |

| 175.148 | Butylbenzene ion | [C10H13]⁺ | 133.101 | C3H4 (Allene) |

| 175.148 | Allyl Cation | [C3H5]⁺ | 41.039 | C10H14 (Butylbenzene) |

| 175.148 | Phenylpropyl ion | [C9H11]⁺ | 119.086 | C4H8 (Butene) |

High-Resolution Accurate Mass (HRAM) spectrometry provides mass measurements with high precision, typically to within a few parts per million (ppm). This accuracy is sufficient to determine the elemental composition of a molecule directly from its mass. thermofisher.com For this compound (C13H18), the monoisotopic mass can be calculated with high precision, allowing for its unambiguous identification even in complex mixtures.

This technique is particularly crucial when dealing with novel derivatives, where the exact molecular formula is unknown. For instance, if this compound were to undergo an oxidation reaction, HRAM could distinguish between the addition of one oxygen atom (e.g., forming an epoxide or an alcohol) or two oxygen atoms (e.g., forming a diol).

Table 2: HRAM Data for this compound and a Hypothetical Oxidized Derivative

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| This compound | C13H18 | 174 | 174.14085 |

| Hypothetical Epoxide Derivative | C13H18O | 190 | 190.13577 |

| Hypothetical Diol Derivative | C13H18O2 | 206 | 206.13068 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Characterization

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework of a molecule, revealing detailed connectivity and spatial relationships.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals in a molecule as complex as this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the n-butyl chain, as well as crucial correlations within the propene moiety (-CH2-CH=CH2). u-szeged.hu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation). youtube.comyoutube.com This allows for the definitive assignment of every protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds. sdsu.eduyoutube.com This is arguably the most powerful 2D NMR technique for piecing together a molecule's structure. It would establish the connectivity between the n-butyl group and the phenyl ring, and between the propene group and the phenyl ring, by showing correlations from the benzylic and aromatic protons to the quaternary aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netprinceton.edu NOESY is critical for determining stereochemistry and conformation. For this molecule, it would show correlations between the benzylic protons of the propene group and the ortho protons on the phenyl ring, confirming their spatial proximity.

Table 3: Predicted Key HMBC Correlations for Structural Assembly of this compound

| Proton (¹H) Position | Correlates to Carbon (¹³C) Position(s) | Significance of Correlation |

| Protons on C1' (n-butyl) | C2', C3', C4 (Aromatic) | Connects the butyl chain to the aromatic ring |

| Protons on C1'' (propene) | C2'', C3'', C4 (Aromatic), C3/C5 (Aromatic) | Connects the propene chain to the aromatic ring |

| Aromatic Protons (C2/C6) | C1, C4, C3/C5 (Aromatic) | Confirms substitution pattern on the phenyl ring |

| Aromatic Protons (C3/C5) | C1, C4, C2/C6 (Aromatic), C1'' (propene) | Confirms substitution pattern and proximity to propene group |

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and hindered rotation. acs.orgacs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the lineshape of signals corresponding to atoms involved in a dynamic process. From these changes, the activation energy (rotational barrier) for the process can be determined. cdnsciencepub.com For this compound, DNMR could be applied to study the rotational barrier around the single bond connecting the phenyl ring to the propene group and the bond connecting the phenyl ring to the butyl group. While significant hindrance to rotation is not expected in this specific molecule, such studies are fundamental in understanding the conformational preferences and dynamic behavior of substituted aromatic systems. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting in Research Settings

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.

For this compound, the spectra are characterized by distinct vibrations of the n-butyl group, the propene moiety, and the 1,4-disubstituted benzene ring. The carbon-hydrogen (C-H) stretching vibrations of the alkyl chain and the aromatic ring typically appear in the 2800–3100 cm⁻¹ region. uci.edu Specifically, aromatic C-H stretches are found between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches of the butyl group are observed between 2850 and 3000 cm⁻¹. researchgate.net

The propene group introduces several characteristic bands. The C=C stretching vibration of the vinyl group is expected around 1630 cm⁻¹. researchgate.net The out-of-plane C-H bending vibrations of the substituted benzene ring are particularly informative for determining the substitution pattern, typically appearing in the 700-900 cm⁻¹ region. tum.de The breathing mode of the benzene ring, which is often strong in the Raman spectrum, is anticipated near 1000 cm⁻¹. researchgate.nettum.de The Raman spectra of alkylbenzenes can also show strong low-frequency bands that are sensitive to the conformation of the alkyl chain relative to the aromatic ring, arising from specific σ–π interactions. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | IR, Raman |

| Alkyl C-H Stretch | n-Butyl, Propene | 3000 - 2850 | IR, Raman |

| C=C Stretch | Propene | ~1630 | Raman (strong), IR |

| C=C Aromatic Stretch | Benzene Ring | 1600 - 1450 | IR, Raman |

| Ring Breathing | Benzene Ring | ~1000 | Raman (very strong) |

| Out-of-Plane C-H Bend | 1,4-Disubstituted Ring | 850 - 800 | IR (strong) |

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for monitoring chemical reactions in real-time, providing mechanistic insights and reaction kinetics without the need for sampling. nih.gov This method is particularly useful for tracking reactions involving this compound, such as hydrogenation, polymerization, or oxidation. For instance, during the hydrogenation of the propene side chain, an in-situ IR probe can monitor the decrease in the intensity of the C=C stretching band (~1630 cm⁻¹) and the vinyl C-H bending bands, alongside the simultaneous appearance of new aliphatic C-H stretching and bending modes corresponding to the formation of the propyl group. researchgate.netresearchgate.net

The use of Attenuated Total Reflectance (ATR) probes coupled with FTIR spectrometers allows for continuous analysis of the reaction mixture under relevant process conditions, including high pressure and temperature. researchgate.netwiley.com This approach enables the precise determination of reaction endpoints, the detection of transient intermediates, and the optimization of reaction conditions for improved yield and selectivity. rsc.org